

Application Notes: 6-TAMRA in Live Cell Imaging

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Compound of Interest

Compound Name: 6-TAMRA free acid

Cat. No.: B126143

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Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, photostable orange-red fluorescent dye widely utilized for labeling peptides, proteins, and nucleic acids.[1][2][3] With an excitation maximum around 555 nm and an emission maximum near 580 nm, it is well-suited for standard fluorescence microscopy setups and is compatible with common laser lines such as 532 nm or 546 nm.[1][3] Its robust photophysical properties, including a high quantum yield, make it a reliable choice for various live-cell imaging applications, from tracking subcellular dynamics to studying protein-protein interactions.[2]

Key Applications in Live Cell Imaging

- **Labeling and Tracking of Biomolecules:** 6-TAMRA is frequently conjugated to biomolecules to visualize their localization and trafficking in real-time. This is particularly useful for tracking cell-penetrating peptides (CPPs) to monitor cellular uptake or for labeling specific proteins to follow their movement within the cell.[2][4][5] For example, a 6-TAMRA conjugated to a mitochondria-penetrating peptide has been used for continuous mitochondrial tracking for up to three days with low cytotoxicity.[4]
- **Fluorescence Resonance Energy Transfer (FRET):** In FRET-based assays, 6-TAMRA often serves as an excellent acceptor dye, typically paired with a donor fluorophore like fluorescein (FAM).[2][6] The efficiency of energy transfer between the donor and 6-TAMRA provides a sensitive measure of molecular proximity, enabling the study of protein-protein interactions, conformational changes, and enzymatic activity in living cells.[2]

- **Bio-orthogonal Labeling with Click Chemistry:** 6-TAMRA is available in an azide-functionalized form, which can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.^{[7][8]} This bio-orthogonal strategy allows for the specific and efficient labeling of alkyne-modified biomolecules in complex biological environments with minimal background, as the reactive groups do not interfere with native cellular components.^{[7][9]}
- **No-Wash Imaging with Fluorogenic Probes:** A significant challenge in live-cell imaging is the background fluorescence from unbound probes, often requiring washing steps that can perturb the cells.^[10] Novel, cell-permeable 6-TAMRA derivatives have been developed that are fluorogenic, meaning their fluorescence is significantly enhanced upon binding to their target (e.g., SNAP-tag or HaloTag proteins).^[11] This allows for no-wash imaging with a high signal-to-noise ratio.^[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of 6-TAMRA and its derivatives in labeling and imaging experiments.

Table 1: Spectroscopic Properties of 6-TAMRA

Property	Value	Source
Excitation Maximum	~555 nm	^{[2][6]}
Emission Maximum	~580 nm	^{[2][6]}
Molar Extinction Coefficient	~90,000 M ⁻¹ cm ⁻¹	^[2]
Recommended Laser Lines	532 nm, 546 nm	^[3]

Table 2: Typical Experimental Parameters for Live Cell Labeling

Application	Probe Concentration	Incubation Time	Cell Type	Source
SNAP-tag Labeling	250 nM	1.5 hours	U2OS	[11]
HaloTag Labeling	100 nM	30 minutes	U2OS	[11]
Actin Labeling	500 nM	1 hour	U2OS	[11]
Tubulin Labeling	1 μ M	1.5 hours	U2OS	[11]
Peptide Uptake Imaging	100 μ M	1 hour	BCECs	[12]
Click Chemistry (Fixed Cells)	1.5 - 3.0 μ M	30 minutes	Not specified	[13]

Experimental Protocols

Protocol 1: General Labeling of Proteins/Peptides with 6-TAMRA NHS Ester

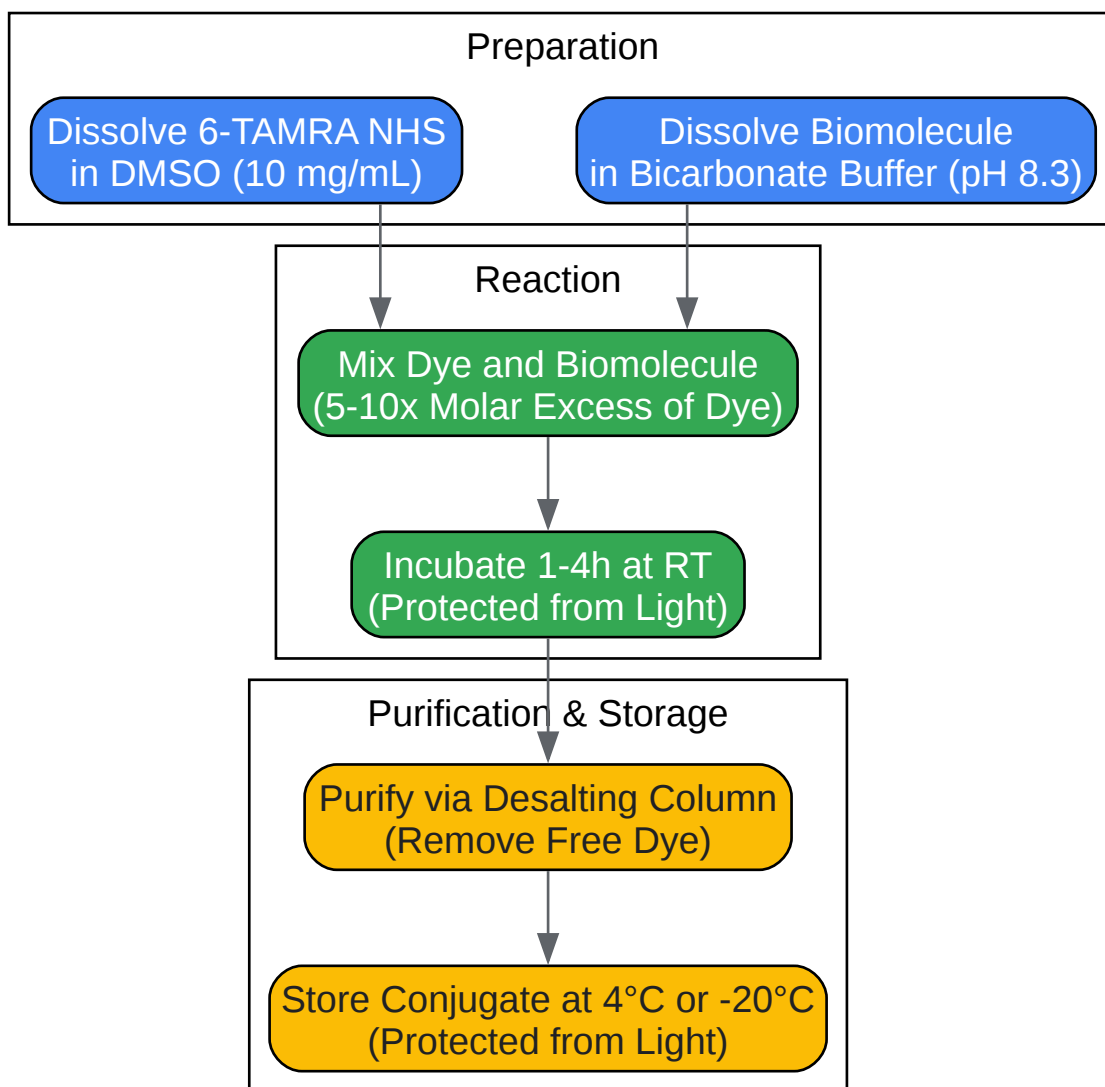
This protocol describes the covalent conjugation of 6-TAMRA N-hydroxysuccinimide (NHS) ester to a biomolecule containing primary amines (e.g., lysine residues or the N-terminus).

Materials:

- 6-TAMRA NHS Ester
- Target protein or peptide
- Anhydrous Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. (Note: Avoid buffers containing primary amines like Tris).[\[14\]](#)
- Purification column (e.g., desalting or spin column)

Procedure:

- Prepare 6-TAMRA Stock Solution: Dissolve the 6-TAMRA NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[14\]](#) This solution should be stored at -20°C, protected from light and moisture.[\[15\]](#)
- Prepare Biomolecule Solution: Dissolve your protein or peptide in the labeling buffer to a concentration of 1-10 mg/mL.[\[14\]](#)[\[16\]](#)
- Labeling Reaction: Add the 6-TAMRA stock solution to the biomolecule solution. A molar ratio of 5-10 moles of dye to 1 mole of protein is a common starting point.[\[14\]](#) The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[\[14\]](#)[\[16\]](#)
- Purification: Remove the unreacted, free dye from the labeled conjugate using a desalting or spin column appropriate for the size of your biomolecule.[\[14\]](#)
- Storage: Store the purified 6-TAMRA-labeled conjugate at 4°C or -20°C, protected from light.[\[14\]](#)



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Workflow for labeling biomolecules with 6-TAMRA NHS ester.

Protocol 2: Live Cell Imaging with a 6-TAMRA Labeled Probe

This protocol provides a general workflow for introducing a 6-TAMRA labeled biomolecule to live cells and subsequent imaging.

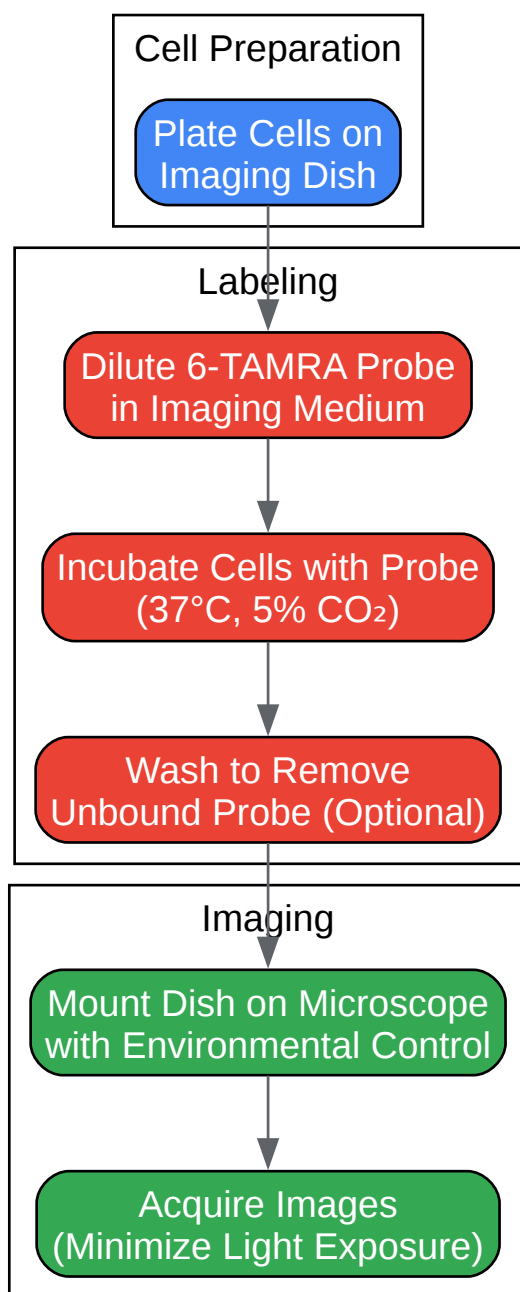
Materials:

- Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

- Purified 6-TAMRA labeled probe (from Protocol 1).
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS).[17]
- Fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm).
- Environmental chamber to maintain 37°C and 5% CO₂ during imaging.[17]

Procedure:

- Cell Preparation: Plate cells on imaging dishes and allow them to adhere and grow to a desired confluency (typically 50-70%).
- Probe Preparation: Dilute the 6-TAMRA labeled probe to the final desired concentration in pre-warmed live-cell imaging medium. Final concentrations can range from nanomolar to micromolar depending on the probe and target.[11]
- Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing the 6-TAMRA probe.
- Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C. [11] The optimal time depends on the rate of uptake or binding of the specific probe.
- Washing (Optional): For non-fluorogenic probes, gently wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence. [17] For no-wash probes, this step can be omitted.
- Imaging: Mount the dish on the microscope stage within the environmental chamber. Locate the cells using brightfield or DIC microscopy first to minimize phototoxicity.[18]
- Fluorescence Acquisition: Acquire fluorescence images using the TAMRA filter set. Use the lowest possible excitation light intensity and shortest exposure time that provides an adequate signal-to-noise ratio to prevent phototoxicity and photobleaching.[18]



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General workflow for live-cell imaging with 6-TAMRA probes.

Protocol 3: Bio-orthogonal Labeling in Live Cells via Click Chemistry

This protocol outlines the labeling of cells that have metabolically incorporated an alkyne-modified substrate, using a 6-TAMRA-Azide probe. Note: Copper can be cytotoxic, so copper-

free click chemistry methods or the use of copper-chelating ligands are recommended for live-cell applications.^{[9][19]}

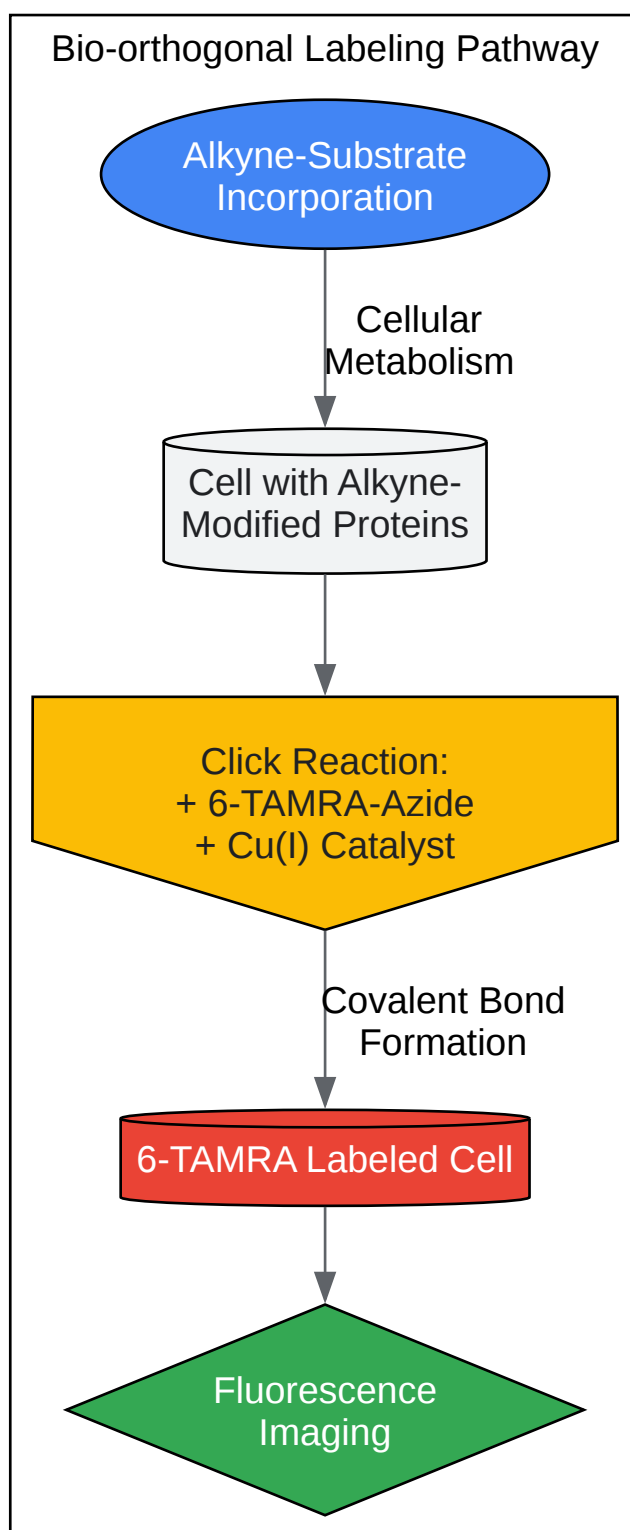
Materials:

- Cells cultured with an alkyne-containing metabolic precursor (e.g., L-homopropargylglycine for protein synthesis).
- 6-TAMRA-Azide.
- Copper(II) sulfate (CuSO_4).
- Copper-protective ligand (e.g., THPTA).^[9]
- Reducing agent (e.g., Sodium Ascorbate, freshly prepared).^[9]
- Wash Buffer (e.g., PBS with 1% BSA).

Procedure:

- Metabolic Labeling: Culture cells in medium containing the alkyne-modified substrate for a desired period to allow for its incorporation into biomolecules.
- Prepare Click Reaction Cocktail: In an Eppendorf tube, prepare the reaction cocktail. A typical cocktail for a small volume might include:
 - 6-TAMRA-Azide (e.g., final concentration of 1-10 μM).
 - CuSO_4 (e.g., final concentration of 50 μM).
 - THPTA ligand (e.g., final concentration of 250 μM , maintaining a 1:5 molar ratio with CuSO_4).^[9]
 - Sodium Ascorbate (e.g., final concentration of 2.5 mM).^[9]
 - Incubate the cocktail on ice for 10 minutes before use.^[9]

- Cell Labeling: Wash the metabolically labeled cells once with wash buffer. Add the click reaction cocktail to the cells.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Wash and Image: Wash the cells thoroughly with wash buffer to remove all reaction components. Proceed with imaging as described in Protocol 2.



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Logical pathway for bio-orthogonal labeling via click chemistry.

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References

- 1. empbiotech.com [empbiotech.com]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mitochondria Penetrating Peptide-Conjugated TAMRA for Live-Cell Long-Term Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Live-Cell Delivery of Synthetic Proteins Assisted by Cell-Penetrating Peptides Fused to DABCYL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAMRA dye for labeling in life science research [baseclick.eu]
- 7. tenovapharma.com [tenovapharma.com]
- 8. FastClick™ 6-TAMRA Azide | AAT Bioquest [aatbio.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. youdobio.com [youdobio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 19. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

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